molecular formula C11H10O2 B1439836 4-(Furan-2-YL)-2-methylphenol CAS No. 1255638-84-6

4-(Furan-2-YL)-2-methylphenol

Cat. No.: B1439836
CAS No.: 1255638-84-6
M. Wt: 174.2 g/mol
InChI Key: NNWNIOVDDGKYKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Furan-2-YL)-2-methylphenol is an organic compound that belongs to the class of furan derivatives It features a furan ring attached to a phenol moiety, with a methyl group at the second position of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-2-YL)-2-methylphenol typically involves the coupling of a furan derivative with a phenol derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a furan boronic acid with a halogenated phenol in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and ethanol, with the reaction being carried out under microwave irradiation to enhance the reaction rate .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of biocatalysts and green chemistry principles is also being explored to make the process more sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(Furan-2-YL)-2-methylphenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Furan-2-YL)-2-methylphenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Furan-2-YL)-2-methylphenol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a furan ring with a phenol moiety and a methyl group makes it particularly versatile for various synthetic and research applications .

Properties

IUPAC Name

4-(furan-2-yl)-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-8-7-9(4-5-10(8)12)11-3-2-6-13-11/h2-7,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWNIOVDDGKYKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683658
Record name 4-(Furan-2-yl)-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255638-84-6
Record name 4-(Furan-2-yl)-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Furan-2-YL)-2-methylphenol
Reactant of Route 2
Reactant of Route 2
4-(Furan-2-YL)-2-methylphenol
Reactant of Route 3
Reactant of Route 3
4-(Furan-2-YL)-2-methylphenol
Reactant of Route 4
Reactant of Route 4
4-(Furan-2-YL)-2-methylphenol
Reactant of Route 5
Reactant of Route 5
4-(Furan-2-YL)-2-methylphenol
Reactant of Route 6
Reactant of Route 6
4-(Furan-2-YL)-2-methylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.